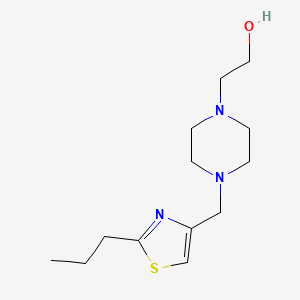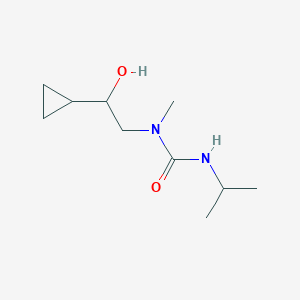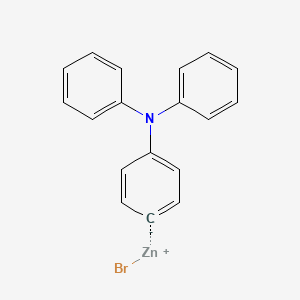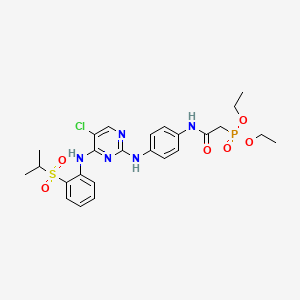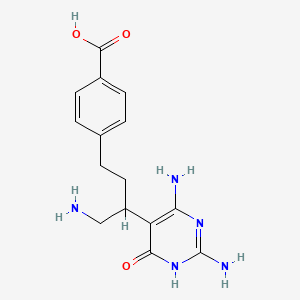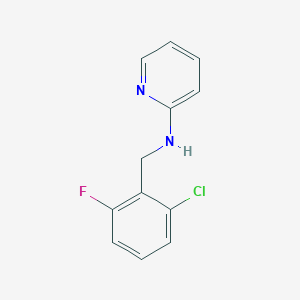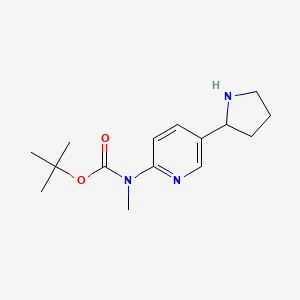![molecular formula C31H32N2O8 B14901046 2-[2-(4-Methoxyphenoxy)ethyl]-6-{1-[2-(4-methoxyphenoxy)ethyl]-2,5-dioxoazolid in-3-yl}-4-methyl-6,7-dihydroisoindole-1,3-dione](/img/structure/B14901046.png)
2-[2-(4-Methoxyphenoxy)ethyl]-6-{1-[2-(4-methoxyphenoxy)ethyl]-2,5-dioxoazolid in-3-yl}-4-methyl-6,7-dihydroisoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-Methoxyphenoxy)ethyl)-5-(1-(2-(4-methoxyphenoxy)ethyl)-2,5-dioxopyrrolidin-3-yl)-7-methyl-4,5-dihydro-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes multiple methoxyphenoxy and dioxopyrrolidinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Methoxyphenoxy)ethyl)-5-(1-(2-(4-methoxyphenoxy)ethyl)-2,5-dioxopyrrolidin-3-yl)-7-methyl-4,5-dihydro-1H-isoindole-1,3(2H)-dione involves multiple steps, typically starting with the preparation of intermediate compounds such as 4-methoxyphenoxyethyl derivatives. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper iodide. The final step usually involves cyclization and purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for quality control .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(4-Methoxyphenoxy)ethyl)-5-(1-(2-(4-methoxyphenoxy)ethyl)-2,5-dioxopyrrolidin-3-yl)-7-methyl-4,5-dihydro-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: Typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Often involving hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Commonly with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions might require low temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
2-(2-(4-Methoxyphenoxy)ethyl)-5-(1-(2-(4-methoxyphenoxy)ethyl)-2,5-dioxopyrrolidin-3-yl)-7-methyl-4,5-dihydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-(2-(4-Methoxyphenoxy)ethyl)-5-(1-(2-(4-methoxyphenoxy)ethyl)-2,5-dioxopyrrolidin-3-yl)-7-methyl-4,5-dihydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s methoxyphenoxy groups can also participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenoxy)ethyl N-(2-Fluorophenyl)carbamate: Shares similar structural features but differs in its functional groups and applications.
2-(4-Methoxyphenoxy)ethyl N-(4-Methyl-2-Nitrophenyl)carbamate: Another related compound with distinct chemical properties and uses.
Uniqueness
What sets 2-(2-(4-Methoxyphenoxy)ethyl)-5-(1-(2-(4-methoxyphenoxy)ethyl)-2,5-dioxopyrrolidin-3-yl)-7-methyl-4,5-dihydro-1H-isoindole-1,3(2H)-dione apart is its unique combination of methoxyphenoxy and dioxopyrrolidinyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Propriétés
Formule moléculaire |
C31H32N2O8 |
|---|---|
Poids moléculaire |
560.6 g/mol |
Nom IUPAC |
2-[2-(4-methoxyphenoxy)ethyl]-5-[1-[2-(4-methoxyphenoxy)ethyl]-2,5-dioxopyrrolidin-3-yl]-7-methyl-4,5-dihydroisoindole-1,3-dione |
InChI |
InChI=1S/C31H32N2O8/c1-19-16-20(25-18-27(34)32(29(25)35)12-14-40-23-8-4-21(38-2)5-9-23)17-26-28(19)31(37)33(30(26)36)13-15-41-24-10-6-22(39-3)7-11-24/h4-11,16,20,25H,12-15,17-18H2,1-3H3 |
Clé InChI |
KLTPJRDNUPOVMW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(CC2=C1C(=O)N(C2=O)CCOC3=CC=C(C=C3)OC)C4CC(=O)N(C4=O)CCOC5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


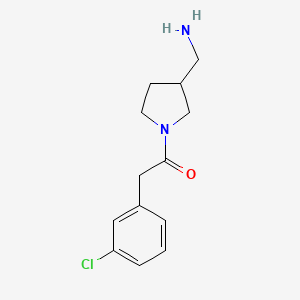
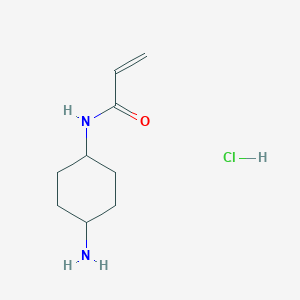
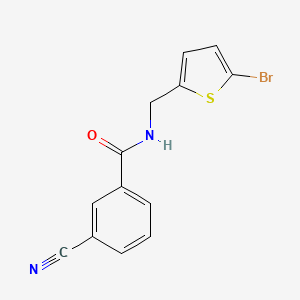
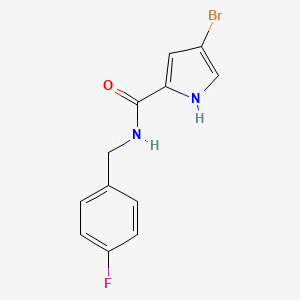
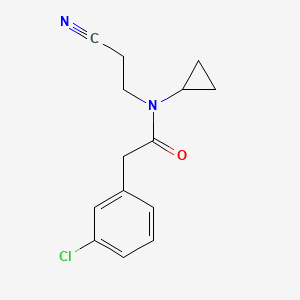
![3-Ethyl-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14900988.png)
